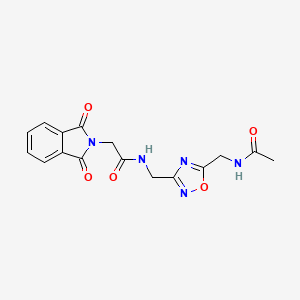
N-((5-(乙酰胺甲基)-1,2,4-噁二唑-3-基)甲基)-2-(1,3-二氧代异吲哚啉-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes an oxadiazole ring and a dioxoisoindoline moiety. This compound has garnered interest due to its potential in various fields such as chemistry, biology, and medicine.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules with potential pharmaceutical applications.
Biology: Its structural components make it a candidate for studying biological pathways and interactions, particularly in enzyme inhibition or receptor binding studies.
Medicine: Preclinical studies have explored its potential in drug development, particularly for targeting specific enzymes or receptors associated with diseases.
Industry: It finds applications in material science, including the development of new polymers and coatings with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the formation of the oxadiazole ring, followed by the introduction of the acetamidomethyl group and subsequent linkage to the dioxoisoindoline structure. Commonly, this involves cyclization reactions and amide bond formation under controlled conditions, using reagents like acetic anhydride, amidoximes, and isocyanates.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, improved solvent systems, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation and Reduction: This compound may undergo oxidation or reduction reactions, typically altering its functional groups and affecting its reactivity and interactions with other molecules.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the presence of suitable substituents.
Hydrolysis: Under certain conditions, the compound can be hydrolyzed, breaking down its amide bonds and generating different products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or organometallic compounds.
Hydrolysis Conditions: Acidic or basic environments with suitable catalysts.
Major Products:
Oxidation: Depending on the oxidizing agent, products may include modified oxadiazole or dioxoisoindoline derivatives.
Reduction: Produces reduced forms of the oxadiazole or amide groups.
Substitution: Generates substituted derivatives, potentially altering biological activity.
Hydrolysis: Leads to cleavage products including carboxylic acids and amines.
作用机制
The mechanism by which N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its effects often involves interactions with specific molecular targets. These may include enzymes or receptors, where it can act as an inhibitor or modulator, affecting biological pathways and cellular responses. The exact pathways can vary depending on its application, but generally involve binding to active sites or altering the conformation of target molecules.
相似化合物的比较
N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Differing by the absence of the acetamidomethyl group.
N-((5-(acetamidoethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Featuring an acetamidoethyl instead of acetamidomethyl group.
Uniqueness: The presence of the acetamidomethyl group in N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity towards certain biological targets compared to similar compounds.
That should give you a comprehensive overview of the compound. What aspect interests you the most?
属性
IUPAC Name |
N-[[5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c1-9(22)17-7-14-19-12(20-26-14)6-18-13(23)8-21-15(24)10-4-2-3-5-11(10)16(21)25/h2-5H,6-8H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNHBPCCMWCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














